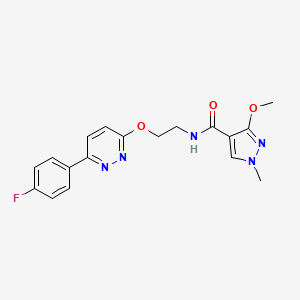![molecular formula C14H12FNO4S B2979188 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene CAS No. 2411277-69-3](/img/structure/B2979188.png)
1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene is an organosulfur compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a benzene ring, which is further substituted with a methyl(phenyl)carbamoyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring that is already substituted with a methyl(phenyl)carbamoyl group. One common method involves the reaction of a suitable benzene derivative with fluorosulfonyl chloride (FSO2Cl) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyloxy group and exhibit similar reactivity.
Carbamoyl Benzenes: Other carbamoyl-substituted benzene derivatives have comparable structural features but may differ in their reactivity and applications.
Uniqueness
1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene is unique due to the combination of the fluorosulfonyloxy and methyl(phenyl)carbamoyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)20-21(15,18)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJPUDDAMCAOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2979107.png)

![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)
![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2979113.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate](/img/structure/B2979115.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)
![N-(3,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2979117.png)



